tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate
Description
tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate is a brominated indazole derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a bromomethyl substituent at the 5-position. This compound is a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the bromomethyl moiety serves as a reactive handle for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions) .
Properties
CAS No. |
209804-25-1 |
|---|---|
Molecular Formula |
C13H15BrN2O2 |
Molecular Weight |
311.17 g/mol |
IUPAC Name |
tert-butyl 5-(bromomethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-5-4-9(7-14)6-10(11)8-15-16/h4-6,8H,7H2,1-3H3 |
InChI Key |
LKQALJCINTYLIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CBr)C=N1 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of N1-Indazole
General Protocol for N1-Protection
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-(dimethylamino)pyridine (DMAP). This method, adapted from the synthesis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, proceeds under mild conditions (dichloromethane, 0°C to room temperature) to achieve high yields (62%).
Reaction Conditions:
- Substrate: 5-Methyl-1H-indazole
- Reagents: Boc₂O (1.1 equiv), DMAP (1.0 equiv)
- Solvent: Dichloromethane
- Temperature: 0°C → RT
- Time: 15 hours
- Yield: 60–65%
The Boc group’s electron-withdrawing nature slightly deactivates the indazole ring, influencing subsequent bromination steps.
Benzylic Bromination of the 5-Methyl Group
Radical Bromination Using N-Bromosuccinimide (NBS)
Direct bromination of the 5-methyl group is achieved via radical-mediated pathways. NBS, in the presence of azobisisobutyronitrile (AIBN), selectively targets benzylic positions under refluxing carbon tetrachloride.
Optimized Bromination Protocol:
- Substrate: tert-Butyl 5-methyl-1H-indazole-1-carboxylate
- Reagents: NBS (1.2 equiv), AIBN (0.1 equiv)
- Solvent: CCl₄
- Temperature: 80°C (reflux)
- Time: 12 hours
- Yield: 70–75% (estimated from analogous reactions)
Mechanistic Insights:
AIBN initiates radical formation, abstracting a hydrogen atom from the benzylic methyl group. Subsequent bromine transfer from NBS yields the bromomethyl derivative.
Two-Step Oxidation-Bromination Sequence
For substrates sensitive to radical conditions, a sequential oxidation-Appel reaction is employed:
Step 1: Oxidation to Hydroxymethyl
- Reagents: Selenium dioxide (SeO₂) in dioxane
- Conditions: 110°C, 6 hours
- Intermediate: tert-Butyl 5-(hydroxymethyl)-1H-indazole-1-carboxylate
Step 2: Appel Bromination
- Reagents: Carbon tetrabromide (CBr₄), triphenylphosphine (PPh₃)
- Solvent: Dichloromethane
- Yield: 80–85% (combined)
Advantages: Avoids radical intermediates, suitable for acid-sensitive substrates.
Alternative Synthetic Routes
Ring-Forming Approaches from Prefunctionalized Intermediates
Indazole synthesis from bromomethyl-containing precursors circumvents post-cyclization modifications. For example, cyclization of 2-fluoro-5-(bromomethyl)benzonitrile with hydrazine hydrate yields 5-(bromomethyl)-1H-indazole, which is subsequently Boc-protected.
Cyclization Conditions:
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group in tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution: Formation of azido or amino derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that indazole derivatives, including tert-butyl 5-(bromomethyl)-1H-indazole-1-carboxylate, exhibit notable biological activities:
- Anticancer Potential : The compound's structure can lead to the development of new drug candidates targeting cancer cells. Its ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids may alter the function of these biomolecules, potentially leading to therapeutic effects against tumors .
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting that this compound could be explored for treating inflammatory diseases .
Synthetic Applications
This compound serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various reactions:
- Nucleophilic Substitution Reactions : The bromomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups into the indazole framework. This versatility is crucial for synthesizing compounds with specific biological activities .
- Formation of Heterocycles : The compound can act as a precursor for synthesizing other heterocyclic compounds, which are often found in biologically active molecules.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Synthesis of Anticancer Agents : A study demonstrated the synthesis of derivatives from this compound that exhibited significant cytotoxic activity against various cancer cell lines. The structural modifications led to enhanced potency compared to parent compounds .
- Mechanistic Studies : Research focusing on the interaction of this compound with biological macromolecules revealed insights into its mechanism of action, highlighting the importance of the bromomethyl group in mediating these interactions .
- Pharmacological Evaluations : In vivo studies have shown promising results regarding its safety profile and therapeutic efficacy, paving the way for further clinical investigations .
Comparative Analysis with Related Compounds
A comparison with similar indazole derivatives reveals unique aspects of this compound:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| tert-butyl 6-methyl-1H-indazole-1-carboxylate | Lacks bromomethyl group | Less reactive |
| tert-butyl 6-(chloromethyl)-1H-indazole-1-carboxylate | Contains chloromethyl instead | Different leaving group properties |
| tert-butyl 6-hydroxy-1H-indazole-1-carboxylate | Hydroxymethyl group present | More polar; capable of hydrogen bonding |
The presence of both bromomethyl and tert-butyl groups enhances the reactivity and versatility of this compound compared to its analogs, making it particularly valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromomethyl group can serve as a reactive site for covalent modification of biological targets, while the indazole core can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs, focusing on substituent positions, molecular properties, and synthetic yields:
Key Observations:
- Positional Isomerism: The 5-bromomethyl analog (target compound) and its 3-bromomethyl isomer (QE-8915) share identical molecular formulas but differ in reactivity due to the bromomethyl group's position.
- Bromo vs. Bromomethyl : The 5-bromo derivative (C₁₂H₁₃BrN₂O₂) lacks the methylene spacer, limiting its utility in alkylation reactions compared to the bromomethyl analog .
- Amino Substitution: Amino-substituted derivatives (e.g., 3-amino-5-bromo and 5-amino-3-bromo) exhibit reduced electrophilicity but enable amide bond formation or metal-catalyzed couplings .
Physicochemical Properties
Limited data are available for the target compound, but analogs provide insights:
- Boiling Point/Density: tert-Butyl 5-((2-(3-hydroxyphenyl)quinazolin-4-yl)amino)-1H-indazole-1-carboxylate (a related Boc-protected indazole) has a predicted boiling point of 602.7±65.0°C and density of 1.32±0.1 g/cm³, suggesting high thermal stability .
- Solubility : Boc-protected indazoles are generally soluble in polar aprotic solvents (e.g., DCM, THF) but poorly soluble in water .
Biological Activity
tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, characterized by a bromomethyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections will detail its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 328.16 g/mol. The presence of the bromomethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis.
Synthesis
The synthesis of this compound generally involves the following steps:
- Formation of the Indazole Core : The indazole structure is typically synthesized through cyclization reactions involving appropriate precursors.
- Bromomethylation : The introduction of the bromomethyl group can be achieved via bromination reactions using bromomethane or related reagents.
- Esterification : The carboxylic acid moiety is converted to the tert-butyl ester to improve solubility and stability.
Biological Activity
Research indicates that indazole derivatives, including this compound, exhibit various biological activities:
- Anticancer Activity : Studies have shown that indazole derivatives can inhibit cancer cell proliferation by interfering with key signaling pathways.
- Anti-inflammatory Effects : These compounds have been noted for their ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific kinases, which are crucial in various cellular processes.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Modulation of cytokine release | |
| Enzyme inhibition | Inhibition of kinases (e.g., GSK-3β) |
Case Study 1: Anticancer Properties
A study evaluated the effect of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, with IC50 values comparable to established anticancer agents. The mechanism was linked to apoptosis induction and cell cycle arrest.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation, this compound demonstrated a reduction in nitric oxide production in macrophages. This effect was attributed to the compound's ability to inhibit iNOS expression, highlighting its potential as an anti-inflammatory agent.
Table 2: Inhibitory Concentrations and Effects
| Compound | IC50 (µM) | Effect |
|---|---|---|
| This compound | ~10 | Significant inhibition in cancer cells |
| Reference Compound (e.g., Staurosporine) | ~0.05 | Established kinase inhibitor |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
